![molecular formula C20H26N2O B2651924 1-[2-(苯甲酰氧基)乙基]-1,4-二氮杂环戊烷 CAS No. 150557-09-8](/img/structure/B2651924.png)

1-[2-(苯甲酰氧基)乙基]-1,4-二氮杂环戊烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

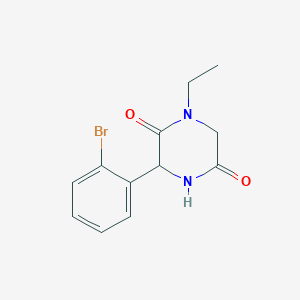

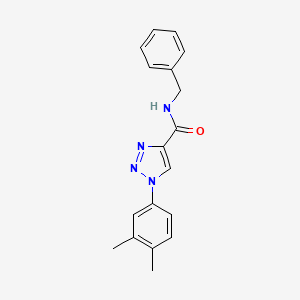

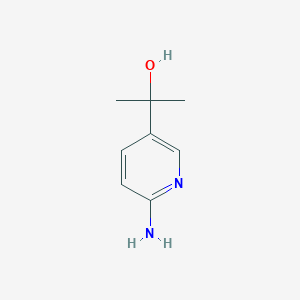

1-[2-(Benzhydryloxy)ethyl]-1,4-diazepane is a chemical compound with the molecular formula C20H26N2O . It is a hydrochloride salt that is obtained by reaction of 1-[2-(benzhydryloxy)ethyl]-4-(3-phenylpropyl)piperazine with two equivalents of hydrogen chloride .

Molecular Structure Analysis

The molecular structure of 1-[2-(Benzhydryloxy)ethyl]-1,4-diazepane is complex, with a benzhydryloxy group attached to an ethyl chain, which is further connected to a 1,4-diazepane ring . The compound has a molecular weight of 310.441 .Chemical Reactions Analysis

The compound is a hydrochloride salt that is obtained by reaction of 1-[2-(benzhydryloxy)ethyl]-4-(3-phenylpropyl)piperazine with two equivalents of hydrogen chloride . Further details about its chemical reactions can be found in the referenced papers .Physical and Chemical Properties Analysis

The compound has a molecular weight of 310.441 . More detailed physical and chemical properties may be available in the referenced safety data sheets .科学研究应用

结构表征和自组装对相关苯并二氮杂卓-2-酮化合物的研究揭示了其结构特征,包括七元二氮杂环戊烷环的船型构象以及通过氢键和π相互作用形成的三维晶体结构 (Essaghouani 等人,2016)。另一项研究探讨了五苯酚加合物与二氮杂化合物自组装,重点介绍了通过氢键形成的复杂结构,展示了二氮杂环戊烷衍生物在构建精细分子结构方面的潜力 (Jayaraman 等人,2006)。

合成应用和反应利用乙基二氮杂环戊烷羧酸酯作为催化剂合成含环戊烷产物的氧-科普/迈克尔级联反应展示了二氮杂环戊烷衍生物在促进复杂有机转化中的多功能性 (Barrett 等人,2023)。此外,合成新的二氮杂环戊烷衍生物,重点关注光谱表征和晶体结构,为其在药物化学和材料科学中的潜在应用提供了见解 (Ahumada 等人,2016)。

手性合成和配体设计以氨基酸为起点,手性库合成 1,4-二氮杂环戊烷作为 σ1 受体配体的研究强调了二氮杂环戊烷衍生物在设计具有潜在治疗应用的生物活性分子的应用 (Fanter 等人,2017)。另一项涉及二氮杂环戊烷基双酚配体的锰(III)配合物用于烯烃环氧化的研究强调了这些化合物的催化能力,表明它们在合成有机化学中的用途 (Sankaralingam 和 Palaniandavar,2014)。

作用机制

The compound has been found to have high affinity for the dopamine transporter (DAT) in addition to moderate to high affinity for the norepinephrine transporter (NET) . It has been suggested that it could have potential for treating several neurological disorders such as drug abuse, depression, and attention deficit hyperactivity disorder .

安全和危害

属性

IUPAC Name |

1-(2-benzhydryloxyethyl)-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O/c1-3-8-18(9-4-1)20(19-10-5-2-6-11-19)23-17-16-22-14-7-12-21-13-15-22/h1-6,8-11,20-21H,7,12-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCMCGIXZJYXQDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CCOC(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 4-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2651841.png)

![2-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2651842.png)

![8-((2,5-Dimethoxyphenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2651849.png)

![(2Z)-8-methoxy-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2651850.png)